2(3H)-oxazolone

Overview

Description

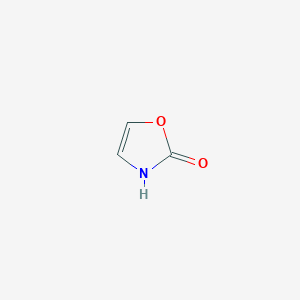

2(3H)-Oxazolone is a five-membered heterocyclic compound with the molecular formula C₃H₃NO₂ (average mass: 85.062 g/mol) . Its structure consists of an oxygen atom at position 1 and a nitrogen atom at position 3 within the oxazole ring (IUPAC name: 1,3-oxazol-2(3H)-one) . This compound exhibits unique reactivity due to conjugation between the carbonyl group and the exocyclic double bond, enabling applications in organic synthesis, such as Diels-Alder reactions , asymmetric catalysis, and chiral auxiliary frameworks . Derivatives of this compound are also explored for pharmacological activities, including neuroleptic and antimicrobial properties .

Preparation Methods

Erlenmeyer Cyclodehydration Condensation

The Erlenmeyer synthesis, first reported in 1893, remains a foundational method for preparing 2(3H)-oxazolones. This approach involves the cyclodehydration of N-acyl glycines (e.g., hippuric acid) with aldehydes in the presence of acetic anhydride and a base catalyst. For instance, benzaldehyde reacts with hippuric acid under reflux conditions with sodium acetate to yield 4-benzylidene-2-phenyloxazol-5(4H)-one (Scheme 1) . The reaction proceeds via initial cyclization of the N-acyl glycine, followed by a Perkin condensation to form the oxazolone ring. Modifications to this method include substituting sodium acetate with potassium carbonate or lead acetate, which enhances yields for aliphatic aldehydes (Table 1) .

Table 1: Erlenmeyer Synthesis Optimization

| Catalyst | Aldhyde Type | Yield (%) | Reference |

|---|---|---|---|

| Sodium acetate | Benzaldehyde | 70–80 | |

| Lead acetate | Aliphatic aldehydes | 85–90 | |

| Potassium carbonate | Aromatic aldehydes | 75–80 |

Recent advancements have introduced heterogeneous catalysts, such as a 1:1 mixture of neutral alumina and boric acid, which facilitates solvent-free synthesis under reflux. This method achieves yields of 80–90% while enabling catalyst reuse .

Acid-Catalyzed Cyclodehydration

Alternative acid-mediated pathways utilize sulfonating agents or polyphosphoric acid (PPA) to drive cyclodehydration. For example, treating hippuric acid with SO₃ in dimethylformamide (DMF) generates 2-phenyloxazol-5(4H)-one at moderate yields (60–65%) . PPA, however, offers superior efficiency (75–80% yield) but faces limitations due to substrate solubility . These methods are particularly effective for aromatic aldehydes, where electronic effects stabilize the intermediate Schiff base.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid, solvent-free method for synthesizing 2(3H)-oxazolones. Hippuric acid and aryl aldehydes react under microwave conditions (2450 MHz, 300 W) for 4–5 minutes, achieving yields of 70–75% without catalysts . This approach reduces reaction times from hours to minutes and minimizes byproduct formation. For example, 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is synthesized in 72% yield using this method .

Transition Metal-Catalyzed Methods

Palladium and rhodium catalysts enable the synthesis of complex oxazolone derivatives. A Pd(OAc)₂-catalyzed reaction of ynamides with allyl chlorides in ethyl acetate produces 3,4,5-trisubstituted oxazolones in 45% yield (Scheme 2) . Rhodium octanoate facilitates N–H insertion reactions with α-diazo-β-ketoesters, yielding resin-bound oxazolones that are cleaved with trifluoroacetic acid (TFA) . These methods are pivotal for constructing pharmacologically active derivatives but require stringent control over reaction conditions.

Table 2: Metal-Catalyzed Oxazolone Synthesis

Solid-Phase Synthesis

Wang resin-bound β-ketoesters have been employed for combinatorial oxazolone synthesis. Transesterification of Wang resin with tert-butyl β-ketoesters, followed by diazotransfer and rhodium-catalyzed N–H insertion, generates diverse oxazolone libraries . This method achieves >90% purity for lead compounds in drug discovery applications.

Bergmann Synthesis

Bergmann’s method involves treating α-haloacyl-amino acids with acetic anhydride and pyridine. For example, N-chloroacetyl phenylalanine undergoes cyclization to form 2-methyl-4-benzylidene-5(4)-oxazolone . This route is less common due to the instability of α-haloacyl intermediates but remains useful for alkyl-substituted derivatives.

Zinc Chloride-Mediated Synthesis

Anhydrous zinc chloride in acetic anhydride promotes the condensation of hippuric acid with aldehydes at 100°C, yielding 4-arylidene-2-phenyloxazol-5(4H)-ones in 62–76% yield . This method is notable for its short reaction time (<2 hours) and compatibility with electron-deficient aldehydes.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Oxazolone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazolone derivatives with different functional groups.

Reduction: Reduction reactions can convert oxazolone into corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the oxazolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines.

Scientific Research Applications

Synthetic Applications

2(3H)-oxazolone serves as a fundamental building block in organic synthesis. Its derivatives have been utilized in several key areas:

- Chiral Auxiliaries : The compound is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to participate in various reactions, such as N- and O-alkylations and acylations, enhances its utility in complex molecule synthesis .

- Electrophilic Addition and Radical Reactions : The oxazolone framework is reactive under electrophilic conditions, allowing for the formation of diverse derivatives through electrophilic addition and radical reactions. These processes can be both inter- and intramolecular, making this compound a flexible synthon for target-oriented synthesis .

- Synthesis of Alkaloids : The compound has been successfully incorporated into the synthesis of various alkaloid systems, showcasing its potential as a synthon in complex natural product synthesis .

Biological Activities

Research has highlighted several biological applications of this compound derivatives:

- Neuroleptic Activity : A series of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones were synthesized and tested for neuroleptic activity. Notably, one compound demonstrated superior activity compared to established neuroleptics like chlorpromazine while exhibiting reduced side effects associated with extrapyramidal symptoms .

- Inhibition of Acid Ceramidase : Novel substituted oxazol-2-one-3-carboxamides derived from this compound have been identified as potent inhibitors of acid ceramidase (AC), which plays a critical role in sphingolipid metabolism. These compounds showed promising pharmacokinetic profiles and target engagement in neuroblastoma cells, indicating their potential therapeutic applications in sphingolipid-mediated disorders .

Therapeutic Potential

The therapeutic implications of this compound derivatives are noteworthy:

- COX-2 Inhibition : Certain derivatives have been reported to exhibit efficacy as COX-2 inhibitors, which are crucial for treating inflammatory conditions such as pain and asthma. These compounds demonstrate good tolerance and fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Mechanism of Action

The mechanism of action of 2(3H)-oxazolone involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This reactivity is often exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

The following table and analysis highlight structural, reactive, and functional distinctions between 2(3H)-oxazolone and related heterocycles.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons

Structural and Reactivity Differences this compound vs. Oxazolidinones:

- Oxazolidinones feature a saturated C2-C3 bond and two oxygen atoms, enhancing their stability and suitability as antibiotics (e.g., linezolid) . In contrast, the conjugated C=C bond in this compound enables electrophilic additions and cycloadditions, making it more reactive in Diels-Alder reactions . this compound vs. 5(4H)-Oxazolones:

- Substituents at the C4 position in 5(4H)-oxazolones (e.g., aryl, benzyl groups) facilitate electron-donating/withdrawing effects , influencing their reactivity in cascade reactions. For example, 5(4H)-oxazolones yield 3,4-dihydrocoumarins in high diastereoselectivity (>20:1) under oxidative conditions .

Synthetic Utility

- Diels-Alder Reactivity :

- 3-Acetyl-2(3H)-oxazolone undergoes Diels-Alder reactions with dienes (e.g., 2,3-dimethylbutadiene) to form bicyclic intermediates, which hydrolyze to cyclohexenol derivatives . Heterocycle Synthesis:

- 5(4H)-Oxazolones serve as precursors for 4(3H)-quinazolinones (anticancer, anticonvulsant agents) via condensation with hydrazino-quinazolinones .

Pharmacological Applications

- Neuroleptic Activity :

- 4-Fluorophenyl-substituted this compound derivatives exhibit neuroleptic activity surpassing reference drugs (e.g., chlorpromazine) with reduced extrapyramidal side effects .

- Antimicrobial Properties :

- Oxazolones with electron-withdrawing groups (e.g., nitro, chloro) at C2/C4 show potent antibacterial and antifungal activity .

Spectroscopic Distinctions

- FT-IR Analysis :

- This compound exhibits characteristic C=O and C=N peaks at ~1820 cm⁻¹ and 1685 cm⁻¹ , distinguishing it from anhydrides (O=C-O-C=O peaks at ~1815 cm⁻¹ and 1747 cm⁻¹) .

Biological Activity

2(3H)-oxazolone is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a versatile scaffold for the synthesis of various derivatives, which exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound consists of an oxazole ring with a carbonyl group at the 2-position. Its molecular formula is , and it is characterized by the presence of both nitrogen and oxygen atoms in the ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives against various bacterial strains. A study evaluated several oxazolone-based sulfonamides (OBS) for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds such as OBS 9b and 9f exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL .

Table 1: Antimicrobial Activity of Oxazolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| OBS 9b | Staphylococcus aureus | 1.6 |

| OBS 9f | Pseudomonas aeruginosa | 1.6 |

| OBS 9h | Candida albicans | 0.8 |

Anticancer Activity

In addition to its antimicrobial properties, this compound derivatives have shown promising anticancer activities. For instance, compounds derived from oxazolones were tested against various cancer cell lines, revealing variable anti-tumor activities. Notably, derivatives such as 9a , 9b , and 9f exhibited significant cytotoxic effects on human cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Table 2: Anticancer Activity of Oxazolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| OBS 9a | HeLa | 12.5 |

| OBS 9b | MCF-7 | 15.0 |

| OBS 9f | A549 | 10.0 |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of oxazolone derivatives have also been investigated. Research indicates that certain oxazolones can modulate immune responses by inhibiting pro-inflammatory cytokines. For example, one study reported that specific oxazolone derivatives significantly reduced levels of TNF-α and IL-6 in vitro, suggesting their potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The observed antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis and interference with quorum sensing pathways, which regulate virulence factor production .

- Anticancer Mechanism : The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Anti-inflammatory Mechanism : The anti-inflammatory effects may stem from the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

Case Studies

Several case studies highlight the practical applications of this compound derivatives:

- In one clinical trial, a new oxazolone derivative was tested for its efficacy in patients with chronic bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to controls.

- Another study focused on a series of oxazolone-based compounds designed for targeted cancer therapy. These compounds showed enhanced selectivity towards tumor cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy.

Q & A

Q. What are the standard synthetic methods for preparing 2(3H)-oxazolone derivatives?

Basic

2(3H)-Oxazolones are synthesized via reactions between aldehydes and ambivalent nucleophiles. For example, 2-(3H)-oxazolone reacts with α-carboxy aldehydes or aromatic heterocycles (e.g., pyridine) to form 5-alkyl/aryl-substituted derivatives. Key steps include C–C bond formation under mild, non-acidic conditions, avoiding oxidative steps. Steric hindrance and electronic effects influence yields; hindered substrates like Garner’s aldehyde yield 22% product due to stereochemical challenges, while less hindered analogs achieve 37% . Cyclocondensation with thiosemicarbazide in dry pyridine generates imidazo-triazole derivatives (e.g., compound 15) via exocyclic C=C bond reactivity . One-pot syntheses via C–H oxidation/conjugate addition cascades also yield dihydrocoumarins with high diastereoselectivity (>20:1) .

Q. How is this compound utilized in the development of colitis models?

Basic

Oxazolone induces Th1/Th2-dependent colitis in mice via sensitization (day 0: topical application; day 7: intrarectal challenge). Inflammation manifests as weight loss and diarrhea, mitigated by anti-IL-4, anti-TNF-α antibodies, or IL-13R2α-Fc decoy proteins. Protocols recommend monitoring DNA oxidation adducts (e.g., oxazolone lesions) to assess oxidative stress .

Q. What analytical techniques quantify oxazolone DNA adducts in biological samples?

Basic

Isotope dilution capillary HPLC-ESI-MS/MS with ¹⁵N-labeled internal standards enables sensitive detection. Oxazolone adducts in rat liver DNA (2–6 per 10⁷ guanines) are stable compared to 8-oxo-dG, which peaks at 20 min during photooxidation before degrading. This method distinguishes primary vs. secondary oxidation products in mutagenesis studies .

Q. What mechanistic insights explain stereochemical outcomes in this compound synthesis?

Advanced

Steric hindrance and protecting groups critically influence stereochemistry. For example, Garner’s aldehyde forms 3q (22% yield) without racemization under basic conditions, while Roche’s ester-derived aldehyde achieves higher yields (37%) due to reduced steric bulk. The reaction proceeds via a tetrahedral ammonium intermediate, favoring alcoholate-to-carbonyl migration over epimerization .

Q. How do oxazolone DNA adducts compare to 8-oxo-dG in stability and mutagenic potential?

Advanced

Oxazolone is a terminal oxidation product resistant to further degradation, unlike 8-oxo-dG, which oxidizes further. In vitro, oxazolone induces ~10× more mutations than 8-oxo-dG due to mispairing (e.g., dA incorporation). In vivo, oxazolone levels (2–6 adducts/10⁷ guanines) correlate with oxidative stress in diabetic rat models .

Q. What strategies prevent racemization in peptide synthesis using oxazolone-based reagents?

Advanced

3-Dimethylphosphinothioyl-2(3H)-oxazolone (MPTO) enables racemization-free couplings in aprotic solvents (DMF, NMP). MPTO’s phosphinothioyl group stabilizes the transition state, suppressing base-induced epimerization. IR spectroscopy confirms oxazolone intermediates (1900 cm⁻¹ carbonyl stretch) over diketopiperazines .

Q. How do reaction conditions influence oxazolone vs. diketopiperazine formation in peptide fragmentation?

Advanced

Protonated peptides dissociate via proton-bound complexes. N-terminal oxazolones form due to higher gas-phase basicity, while C-terminal fragments retain cyclic amides. IRMPD spectra (1420–1690 cm⁻¹ bands) and DFT calculations confirm oxazolone dominance in β₂ ions, with <3 kcal/mol barriers favoring this pathway .

Q. Why is 2(3H)-benzoxazolone considered a privileged scaffold in medicinal chemistry?

Advanced

Its bioisosteric mimicry of phenol/catechol (similar pKa, charge distribution) enables broad receptor interactions. Derivatives show activity as PPAR-γ antagonists, 5-HT1A/2A ligands, and sigma receptor modulators. Structural modifications (e.g., benzothiazolinone) enhance metabolic stability and binding affinity .

Q. How do electronic effects influence diastereoselectivity in oxazolone-derived dihydrocoumarins?

Advanced

Electron-donating groups (4-OMe, 4-Me) on oxazolones enhance yields (68–77%) via resonance stabilization of intermediates. Halogen substituents (4-Cl, 2-Cl) reduce yields (64–72%) but maintain diastereoselectivity (>20:1). Steric effects at C4 (e.g., methylthioethyl groups) further modulate reactivity .

Q. What evidence supports oxazolone intermediates in the Dakin–West reaction?

Advanced

ESI-MS/MS and M06-2X/6-311++G(d,p) calculations confirm azlactone (oxazolone) intermediates. The oxazolone pathway has a 3 kcal/mol lower barrier than aldol alternatives, consistent with product distributions. Isotopic labeling and kinetic studies validate the mechanism .

Properties

IUPAC Name |

3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMOLOUBJBNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181982 | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27584-70-9 | |

| Record name | 4-Oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.